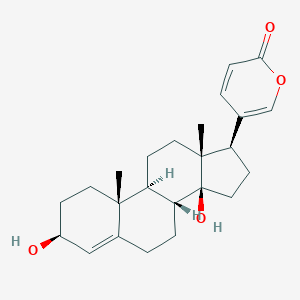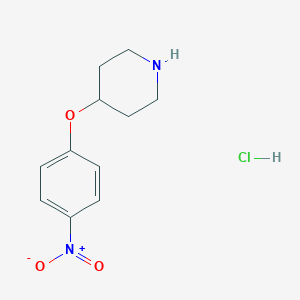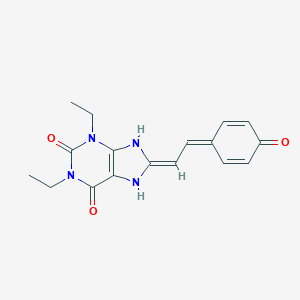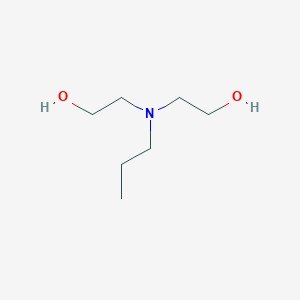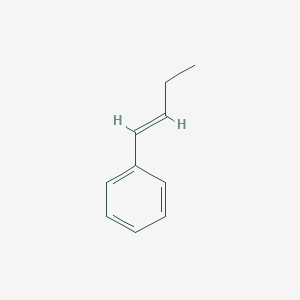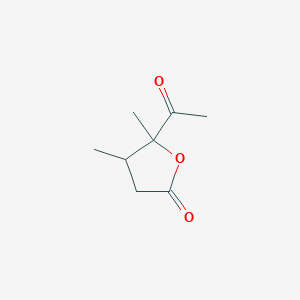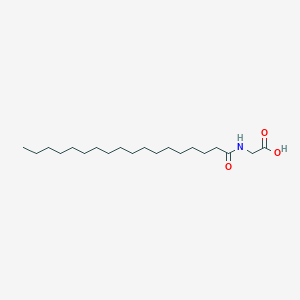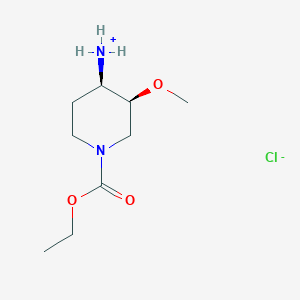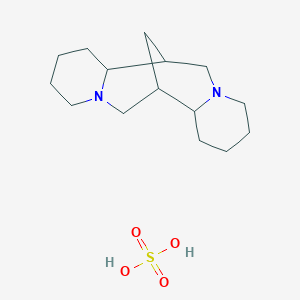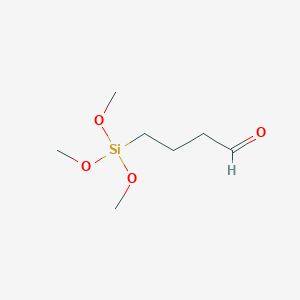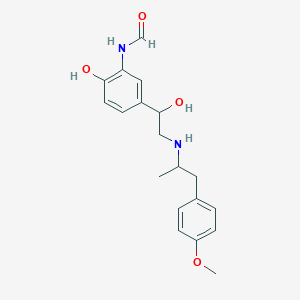
福莫特罗
描述
Formoterol is a beta2-adrenergic agent known for its rapid and long-lasting bronchodilatory effects when inhaled. It is used in the treatment of asthma and chronic obstructive pulmonary disease (COPD), providing relief from bronchoconstriction and improving lung function . Formoterol's efficacy extends to nocturnal asthma, where it has been shown to protect against nocturnal asthma symptoms more effectively than albuterol . It is also a potent beta2-adrenoceptor-selective agonist, which contributes to its effectiveness in relaxing airway smooth muscles .
Synthesis Analysis
The pharmacological properties of formoterol include its high potency and selectivity for beta2-adrenoceptors. Its ability to rapidly induce bronchodilation while maintaining a long duration of action makes it a valuable therapeutic agent for respiratory diseases. Formoterol's synthesis in the body involves glucuronidation by human liver microsomes, which is a stereoselective process with significant interpatient variability .
Molecular Structure Analysis
Formoterol's molecular structure contributes to its high affinity and selectivity for beta2-adrenoceptors. The drug's stereochemistry plays a role in its metabolism, as the glucuronidation process is stereoselective, favoring the (S; S)-enantiomer over the (R; R)-enantiomer . This stereoselectivity could explain the variability in the duration of bronchodilation observed in patients.
Chemical Reactions Analysis
The chemical reactions involving formoterol primarily include its interaction with beta2-adrenoceptors on airway smooth muscles, leading to bronchodilation. Additionally, formoterol undergoes metabolic reactions in the liver, where it is glucuronidated. The stereoselective nature of this reaction suggests that the two enantiomers of formoterol are metabolized at different rates, which may influence the drug's pharmacokinetics and duration of action .
Physical and Chemical Properties Analysis
Formoterol's physical and chemical properties allow it to be administered via inhalation, providing a rapid onset of action. It is formulated as a dry powder for inhalation or as an aerosolized metered-dose inhaler (MDI). The drug's long-acting nature is due to its high efficacy and retention in airway smooth muscle, which may be attributed to its diffusion into the plasmalemma lipid bilayer . Formoterol's efficacy in improving lung function and reducing symptoms has been demonstrated in various studies, with significant improvements in FEV1 and symptom scores .
Relevant Case Studies
Several clinical trials have demonstrated formoterol's effectiveness in treating respiratory conditions. In a study comparing formoterol with albuterol and placebo, formoterol showed superior improvements in lung function and asthma symptom scores, with a rapid onset and 12-hour duration of action . Another study highlighted formoterol's benefits in nocturnal asthma, where it provided better protection against nocturnal symptoms compared to albuterol . Formoterol has also been effective in treating COPD, with significant improvements in FEV1 and symptom scores, and was well tolerated in a 6-month study . Additionally, formoterol has shown anticachectic effects in cancer cachexia, reversing muscle wasting by inhibiting proteolysis and stimulating protein synthesis . The drug's rapid action and efficacy in improving lung function make it a suitable option for both maintenance and as-needed treatment in COPD . Gender-dimorphic effects on protein turnover have been observed with formoterol, indicating its potential as a treatment for sarcopenia, especially in women . Overall, formoterol's therapeutic potential in reversible obstructive airways disease has been well established .
科学研究应用
1. 癌症恶病质治疗
福莫特罗是一种有效的 β2-肾上腺素受体选择性激动剂,已对其在逆转与癌症恶病质相关的肌肉消耗方面的有效性进行了研究。在动物模型中,福莫特罗和可溶性肌肉生长抑制素受体 ActRIIB (sActRIIB) 的组合有效地逆转了肌肉丢失,改善了食物摄入,并延长了存活时间,而不会影响原发性肿瘤的重量或生长。这种联合治疗显示出作为癌症患者肌肉消耗的有效选择的前景 (Toledo 等,2016)。
2. 对全身蛋白质代谢的影响
在一项评估福莫特罗对全身蛋白质代谢影响的研究中,发现福莫特罗对男性和女性的蛋白质周转和合成有不同的影响。福莫特罗表现出刺激蛋白质合成代谢的潜力,对蛋白质周转和氨基酸向蛋白质合成的分配表现出性别二态性效应,尤其是在女性中 (Lee 等,2015)。
3. 在气道平滑肌细胞中的作用
关于福莫特罗对气道平滑肌细胞影响的研究表明,它能有效地使小鼠肺切片中的这些细胞松弛。福莫特罗的松弛作用主要是通过降低 Ca2+ 振荡频率和平滑肌细胞中的 Ca2+ 敏感性来介导的,这对于其在缓解支气管收缩中的治疗作用非常重要 (Delmotte 和 Sanderson,2010)。
4. 对癌症恶病质中心脏功能的影响
在癌症恶病质的背景下,发现福莫特罗不仅可以减少肌肉消耗,而且对心脏功能也有积极影响。在大鼠模型中,福莫特罗治疗不影响心脏重量,但改善了几个心脏参数,而不会对心脏功能产生负面影响。这表明其在恶病质的综合治疗策略中的潜在作用 (Toledo 等,2014)。
5. 能量消耗和脂肪利用
一项探索福莫特罗代谢效应的研究表明,它可以增加男性的静息能量消耗和脂肪氧化,而不会引起明显的快速心率。这表明福莫特罗在肥胖等疾病中的治疗应用潜力 (Lee 等,2013)。
6. 肾小管中的线粒体生物发生
发现福莫特罗可以刺激肾近端小管中的线粒体生物发生,从而改善肾功能。一种将福莫特罗靶向肾脏的纳米颗粒递送系统的开发在减少心血管副作用的同时促进肾脏中的线粒体生物发生方面显示出有希望的结果 (Vallorz 等,2021)。
安全和危害
Formoterol may cause serious side effects including tremors, nervousness, chest pain, fast or pounding heartbeats, wheezing, choking, or other breathing problems after using formoterol, worsening breathing problems, high blood sugar, and low potassium level . It is also classified as a combustible dust and can cause specific target organ toxicity .
未来方向
Formoterol is for use only in people with COPD and should not be used to treat asthma. It is not a rescue medicine for bronchospasm attacks. Use only fast-acting inhalation medicine for an attack. Seek medical attention if your breathing problems get worse quickly, or if you think your medications are not working as well .
属性
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSYCZIITTYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860603 | |
| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Formoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly (as fumarate salt), In water, 1.12X10+4 mg/L at 25 °C /Estimated/, 4.16e-02 g/L | |
| Record name | Formoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00983 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FORMOTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Formoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
5.0X10-14 mm Hg at 25 °C /Estimated/ | |
| Record name | FORMOTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Formoterol is a relatively selective long-acting agonist of beta2-adrenergic receptors, although it does carry some degree of activity at beta1 and beta3 receptors. Beta2 receptors are found predominantly in bronchial smooth muscle (with a relatively minor amount found in cardiac tissue) whereas beta1 receptors are the predominant adrenergic receptors found in the heart - for this reason, selectivity for beta2 receptors is desirable in the treatment of pulmonary diseases such as COPD and asthma. Formoterol has demonstrated an approximately 200-fold greater activity at beta2 receptors over beta1 receptors. On a molecular level, activation of beta receptors by agonists like formoterol stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The increased levels of cAMP in bronchial smooth muscle tissue result in relaxation of these muscles and subsequent dilation of the airways, as well as inhibition of the release of hypersensitivity mediators (e.g. histamine, leukotrienes) from culprit cells, especially mast cells., Formoterol is a long-acting selective stimulator of the beta2-adrenergic receptors in bronchial smooth muscle. This stimulation causes relaxation of smooth muscle fibers and produces bronchodilation., Formoterol stimulates beta2-adrenergic receptors and apparently has little or no effect on beta1- or alpha-adrenergic receptors. The drug's beta-adrenergic effects appear to result from stimulation of the production of cyclic adeno-3'-5'-monophosphate (cAMP)by activation of adenyl cyclase. Cyclic AMP mediate numerous cellular responses, increased concentrations of cAMP are associated with relaxation of bronchial smooth muscle and suppression of some aspects of inflammation, such as inhibition of release proinflammatory mast cell mediators(eg histamine, leukotrienes). | |
| Record name | Formoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00983 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FORMOTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Formoterol | |
CAS RN |
73573-87-2, 128954-45-0 | |
| Record name | Formoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00983 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMOTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Formoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

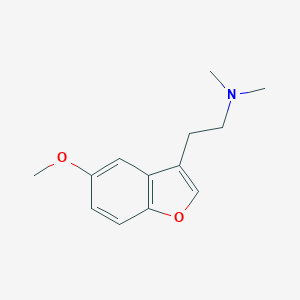
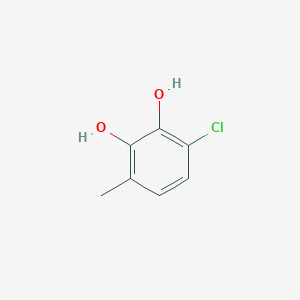
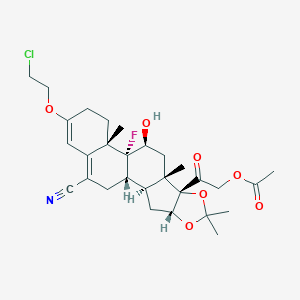
![2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene](/img/structure/B127665.png)
